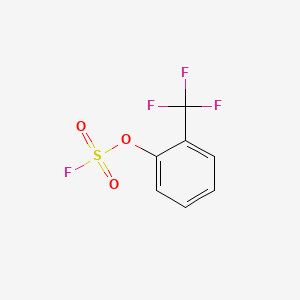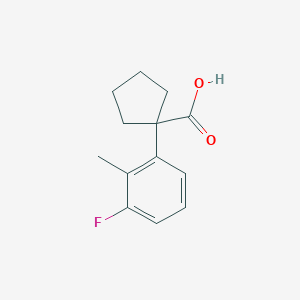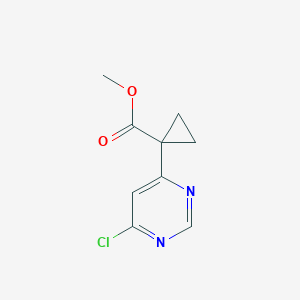
2-(Trifluoromethyl)phenylfluoranesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trifluoromethyl)phenylfluoranesulfonate is an organofluorine compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further bonded to a fluoranesulfonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)phenylfluoranesulfonate typically involves the reaction of 2-(Trifluoromethyl)phenylsulfonyl chloride with a fluorinating agent under controlled conditions. One common method includes the use of potassium fluoride (KF) in the presence of a phase transfer catalyst such as 18-crown-6-ether in acetonitrile . This reaction proceeds through a chlorine-fluorine exchange mechanism, resulting in the formation of the desired sulfonate compound.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of automated systems for reagent addition and product isolation can further streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Trifluoromethyl)phenylfluoranesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles, leading to the formation of various substituted products.
Electrophilic Reactions: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions, introducing new functional groups onto the phenyl ring.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds, forming biaryl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols, electrophiles like halogens, and coupling agents such as palladium catalysts. Reaction conditions typically involve the use of solvents like acetonitrile or dichloromethane and may require heating or the use of a catalyst to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminosulfonate derivative, while electrophilic aromatic substitution with bromine can produce a brominated phenylfluoranesulfonate .
Aplicaciones Científicas De Investigación
2-(Trifluoromethyl)phenylfluoranesulfonate has a wide range of applications in scientific research:
Organic Synthesis: It serves as a versatile building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the development of drugs due to its ability to enhance the metabolic stability and bioavailability of active pharmaceutical ingredients.
Chemical Biology: The compound is used as a probe in chemical biology studies to investigate enzyme mechanisms and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of 2-(Trifluoromethyl)phenylfluoranesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and electronic effects. Additionally, the sulfonate group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target .
Comparación Con Compuestos Similares
Similar Compounds
Trifluoromethyl Phenyl Sulfone: Similar in structure but lacks the fluoranesulfonate group.
2-Fluoro-5-(Trifluoromethyl)phenyl Isocyanate: Contains a trifluoromethyl group and is used as a building block in pharmaceutical synthesis.
5-(2-Trifluoromethylphenyl)-2-Furoic Acid: Another trifluoromethyl-containing compound with applications in drug development.
Uniqueness
2-(Trifluoromethyl)phenylfluoranesulfonate is unique due to the presence of both the trifluoromethyl and fluoranesulfonate groups, which confer distinct chemical properties. The combination of these groups enhances the compound’s reactivity and stability, making it a valuable tool in various chemical and biological applications .
Propiedades
Fórmula molecular |
C7H4F4O3S |
|---|---|
Peso molecular |
244.17 g/mol |
Nombre IUPAC |
1-fluorosulfonyloxy-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H4F4O3S/c8-7(9,10)5-3-1-2-4-6(5)14-15(11,12)13/h1-4H |
Clave InChI |
CLAAIZULFGQICG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(F)(F)F)OS(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 4-[(2-hydroxypropyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B13554302.png)
![2-[(Tert-butoxy)carbonyl]butanoic acid](/img/structure/B13554309.png)
![Tetracyclo[3.3.0.0^{2,8}.0^{4,6}]octan-3-aminehydrochloride](/img/structure/B13554312.png)
![2-Amino-3-(1H-benzo[d]imidazol-1-yl)-2-methylpropanoic acid](/img/structure/B13554314.png)




![2-Chloro-n-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide](/img/structure/B13554342.png)

![6-Amino-2-(trifluoromethyl)spiro[3.3]heptan-2-OL hydrochloride](/img/structure/B13554344.png)

![6-{[(tert-butoxy)carbonyl]amino}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylicacid](/img/structure/B13554358.png)

